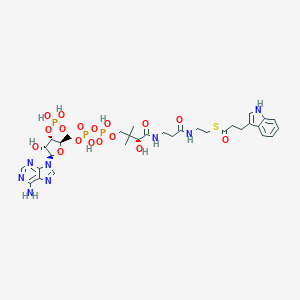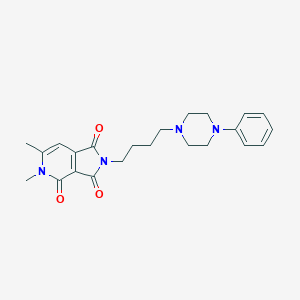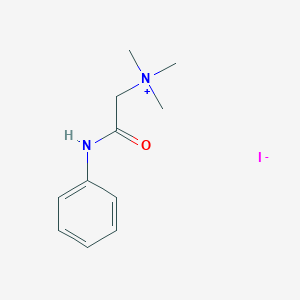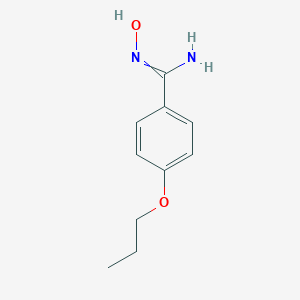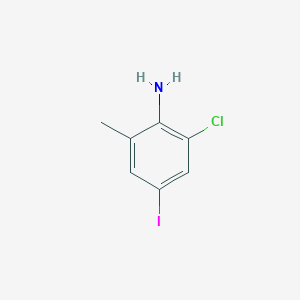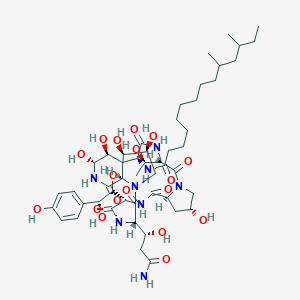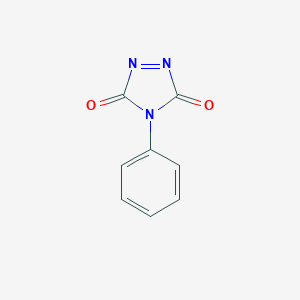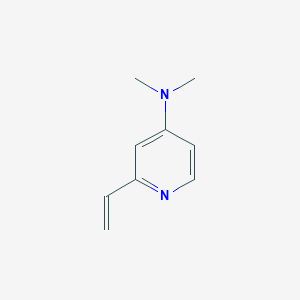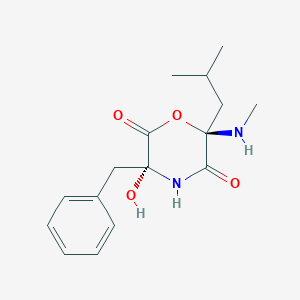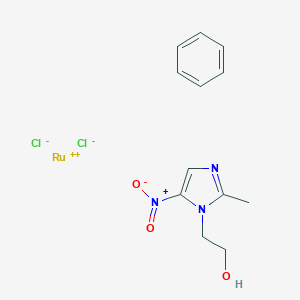
Ru-Metro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Ru-Metro is a coordination compound that combines the metal ruthenium with metronidazole, a well-known antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ru-Metroes typically involves the reaction of ruthenium polypyridyl complexes with metronidazole derivatives. For instance, the reaction of [Ru(tpy)(dmp)(5NIM)]PF6 (where tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, and 5NIM = 5-nitroimidazolate) with metronidazole derivatives under controlled conditions yields the desired complex .
Industrial Production Methods: While specific industrial production methods for Ru-Metroes are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: The Ru-Metro undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, which are crucial for its antimicrobial activity.
Substitution: Ligand exchange reactions where metronidazole can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often require solvents like acetonitrile and mild heating.
Major Products: The primary products of these reactions are modified ruthenium complexes with altered ligands, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
The Ru-Metro has diverse applications in scientific research:
Chemistry: Used as a photoresponsive agent in photodynamic therapy.
Biology: Investigated for its ability to bind to DNA and act as a probe for studying DNA interactions.
Mecanismo De Acción
The mechanism of action of the Ru-Metro involves the photoactivation of the complex under light irradiation, leading to the release of bioactive metronidazole ligands. These ligands then interact with bacterial DNA, causing damage and inhibiting bacterial growth. The complex’s ability to function under hypoxic conditions makes it particularly effective against anaerobic bacteria .
Comparación Con Compuestos Similares
Ruthenium(II) polypyridyl complexes: These share similar photoresponsive properties and are used in photodynamic therapy.
Metronidazole derivatives: These compounds are also used to treat anaerobic bacterial infections but may not have the same photoresponsive capabilities.
Uniqueness: The Ru-Metro stands out due to its dual functionality as both a photoresponsive agent and an antimicrobial compound. Its ability to release active ligands upon light activation and function under hypoxic conditions provides a significant advantage over traditional treatments .
Propiedades
Número CAS |
142012-12-2 |
|---|---|
Fórmula molecular |
C12H15Cl2N3O3Ru |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
Sinónimos |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


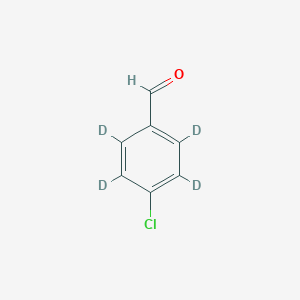
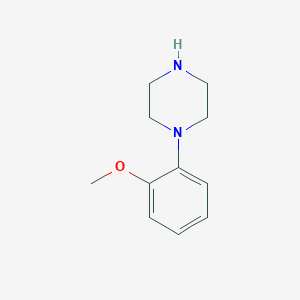
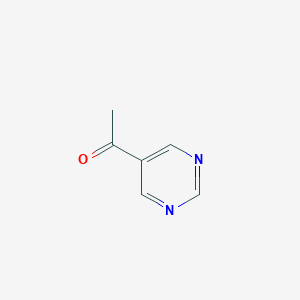
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

